molecular formula C7H10ClFN2 B569368 (2-Fluorobenzyl)hydrazine hydrochloride CAS No. 1216246-45-5

(2-Fluorobenzyl)hydrazine hydrochloride

Cat. No.: B569368
CAS No.: 1216246-45-5
M. Wt: 176.619
InChI Key: WSOKFGZJUMXOEX-UHFFFAOYSA-N
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Description

(2-Fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-fluorobenzyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with hydrazine hydrate. The process is carried out in an aqueous medium at low temperatures (0-5°C) to control the reaction rate and prevent side reactions. The reaction mixture is then gradually warmed to room temperature and stirred for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact. The product is typically purified through recrystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (2-Fluorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The (2-fluorobenzyl) group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce simpler hydrazine derivatives.

Scientific Research Applications

(2-Fluorobenzyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The (2-fluorobenzyl) group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazine moiety can also participate in redox reactions, contributing to its overall biological activity .

Comparison with Similar Compounds

  • (2-Chlorobenzyl)hydrazine hydrochloride
  • (2-Bromobenzyl)hydrazine hydrochloride
  • (2-Methylbenzyl)hydrazine hydrochloride

Comparison: (2-Fluorobenzyl)hydrazine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes this compound distinct from its analogs with different substituents .

Properties

IUPAC Name

(2-fluorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOKFGZJUMXOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216246-45-5
Record name [(2-fluorophenyl)methyl]hydrazine hydrochloride
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